molecular formula C19H23O3P B5248376 ethyl 2-(diphenylphosphoryl)pentanoate

ethyl 2-(diphenylphosphoryl)pentanoate

Cat. No.: B5248376
M. Wt: 330.4 g/mol
InChI Key: TYDNCYGVLAGCAW-UHFFFAOYSA-N
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Description

Ethyl 2-(diphenylphosphoryl)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diphenylphosphoryl)pentanoate can be synthesized through the Mitsunobu reaction, which allows the conversion of primary and secondary alcohols to esters. The reaction involves the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) to generate a phosphonium intermediate that binds to the alcohol oxygen, activating it as a leaving group. Substitution by the carboxylate completes the process .

Industrial Production Methods

Industrial production of esters like this compound typically involves acid-catalyzed condensation reactions, such as Fischer esterification, where carboxylic acids react with alcohols under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diphenylphosphoryl)pentanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Properties

IUPAC Name

ethyl 2-diphenylphosphorylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O3P/c1-3-11-18(19(20)22-4-2)23(21,16-12-7-5-8-13-16)17-14-9-6-10-15-17/h5-10,12-15,18H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDNCYGVLAGCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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